3-Phenyl-5,6-dihydroxy-1,2,4-triazine
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Overview
Description
3-Phenyl-5,6-dihydroxy-1,2,4-triazine is a chemical compound belonging to the triazine class of nitrogen-containing heterocycles. This compound features a phenyl group attached to a triazine ring with hydroxyl groups at the 5 and 6 positions. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-5,6-dihydroxy-1,2,4-triazine typically involves the reaction of phenylhydrazine with formic acid under controlled conditions. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization and subsequent hydroxylation to yield the desired compound.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors to enhance efficiency and scalability. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 3-Phenyl-5,6-dihydroxy-1,2,4-triazine can undergo various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to introduce additional functional groups.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be performed using reagents like halides or alkylating agents.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.
Scientific Research Applications
3-Phenyl-5,6-dihydroxy-1,2,4-triazine has several scientific research applications across different fields:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to understand cellular processes and interactions.
Medicine: The compound has potential therapeutic applications, including its use as an antimicrobial agent and in drug delivery systems.
Industry: It is employed in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
3-Phenyl-5,6-dihydroxy-1,2,4-triazine is compared with other similar compounds, such as 5,6-diphenyl-3-hydroxy-1,2,4-triazine and 1,3,5-triazine-2,4-diamine. While these compounds share structural similarities, this compound is unique due to its specific substitution pattern and the presence of hydroxyl groups, which confer distinct chemical and biological properties.
Comparison with Similar Compounds
5,6-Diphenyl-3-hydroxy-1,2,4-triazine
1,3,5-Triazine-2,4-diamine
2,4,6-Tri-substituted-1,3,5-triazines
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Properties
IUPAC Name |
3-phenyl-1,4-dihydro-1,2,4-triazine-5,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c13-8-9(14)12-11-7(10-8)6-4-2-1-3-5-6/h1-5H,(H,12,14)(H,10,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNLKOKIOHYQUTG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=O)C(=O)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10572849 |
Source
|
Record name | 3-Phenyl-1,2-dihydro-1,2,4-triazine-5,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10572849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36993-99-4 |
Source
|
Record name | 3-Phenyl-1,2-dihydro-1,2,4-triazine-5,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10572849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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